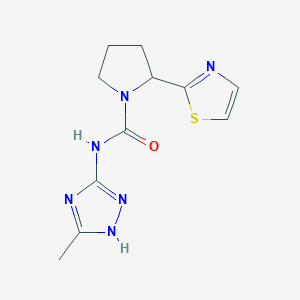![molecular formula C20H28N2O5 B6094945 2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide](/img/structure/B6094945.png)
2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide typically begins with the preparation of 2,3-dimethoxybenzoic acid. This acid is then reacted with 1-(4-oxopentanoyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the piperidine and oxopentanoyl groups, resulting in different chemical properties and applications.
N-[[1-(4-Oxopentanoyl)piperidin-3-yl]methyl]benzamide:
2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide is unique due to the presence of both methoxy groups and the piperidine ring with an oxopentanoyl substituent
Properties
IUPAC Name |
2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-14(23)9-10-18(24)22-11-5-6-15(13-22)12-21-20(25)16-7-4-8-17(26-2)19(16)27-3/h4,7-8,15H,5-6,9-13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDLTOAPHTJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N1CCCC(C1)CNC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(1-AZEPANYL)-1-DIAZENYL]-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE](/img/structure/B6094863.png)
![1-(4-chlorophenyl)-N-({1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6094875.png)
![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N-(3-Chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-YL]guanidine](/img/structure/B6094895.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-IODOBENZAMIDE](/img/structure/B6094900.png)
![1-[5-[(2,5-dimethylphenyl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol](/img/structure/B6094906.png)

![(2E)-4-(2-CHLOROPHENYL)-2-(2-FURYLMETHYLENE)-4-OXO-N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]BUTANAMIDE](/img/structure/B6094917.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6094919.png)
methanone](/img/structure/B6094920.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6094923.png)
![1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6094926.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6094933.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6094940.png)
